molecular formula C10H11ClFNO3S2 B13221732 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride

Cat. No.: B13221732
M. Wt: 311.8 g/mol
InChI Key: QFRHPMFBTGCULF-UHFFFAOYSA-N
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Description

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is a unique sulfonyl chloride derivative. This compound is known for its applications in organic synthesis, pharmaceutical development, and advanced materials research. Its molecular formula is C10H11ClFNO3S2, and it has a molecular weight of 311.78 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride typically involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with thiolane-1,1-dioxide under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new compounds. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzoic acid
  • 2-Fluoro-5-nitrobenzenesulfonyl chloride

Uniqueness

2-Fluoro-5-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C10H11ClFNO3S2

Molecular Weight

311.8 g/mol

IUPAC Name

2-fluoro-5-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride

InChI

InChI=1S/C10H11ClFNO3S2/c11-18(15,16)10-7-8(3-4-9(10)12)13-17(14)5-1-2-6-17/h3-4,7H,1-2,5-6H2

InChI Key

QFRHPMFBTGCULF-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=CC(=C(C=C2)F)S(=O)(=O)Cl)(=O)C1

Origin of Product

United States

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